molecular formula C22H30ClNO2 B2971478 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride CAS No. 1215535-63-9

2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride

Cat. No. B2971478
CAS RN: 1215535-63-9
M. Wt: 375.94
InChI Key: DJEHVBSQIQQAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride, also known as Memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory processes.

Mechanism of Action

2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride works by blocking the activity of NMDA receptors, which are involved in the regulation of glutamate. By regulating the activity of glutamate, this compound hydrochloride helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to reduce the accumulation of amyloid-beta plaques, which are believed to contribute to the development of the disease. Additionally, this compound hydrochloride has been shown to have neuroprotective effects, helping to protect neurons from damage and improve overall brain function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride in lab experiments is its well-established mechanism of action and pharmacokinetic profile. This makes it easier to design experiments and interpret results. However, one limitation of using this compound hydrochloride is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.

Future Directions

Future research on 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride could focus on its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, research could focus on the development of new formulations of this compound hydrochloride that could improve its efficacy and reduce potential side effects. Finally, research could focus on the identification of new targets for the treatment of Alzheimer's disease and other neurological disorders.

Synthesis Methods

The synthesis of 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride involves the reaction between 3-phenyladamantane-1-carboxylic acid and N-methyl-morpholine in the presence of thionyl chloride. The resulting product is then reacted with ethyl chloroacetate, followed by hydrolysis and treatment with hydrochloric acid to yield this compound hydrochloride.

Scientific Research Applications

2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in the treatment of Alzheimer's disease. Research has shown that this compound hydrochloride can improve cognitive function and slow down the progression of the disease. It has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

2-morpholin-4-yl-1-(3-phenyl-1-adamantyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c24-20(15-23-6-8-25-9-7-23)22-13-17-10-18(14-22)12-21(11-17,16-22)19-4-2-1-3-5-19;/h1-5,17-18H,6-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEHVBSQIQQAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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